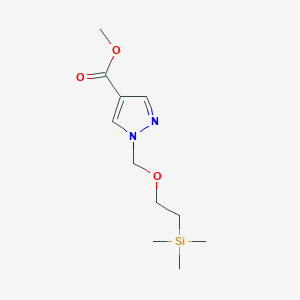

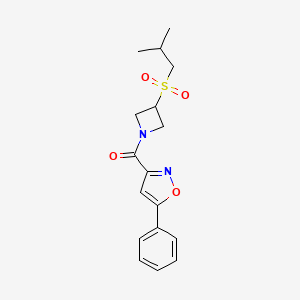

methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

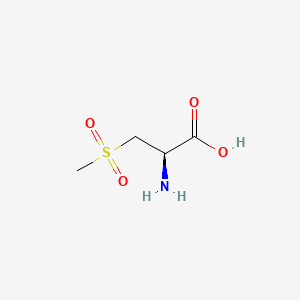

Methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate (MTSEC) is an organic compound belonging to the pyrazole family of compounds. It is a colorless, odorless, and crystalline solid with a molecular weight of 199.32 g/mol and a melting point of 55-57 °C. MTSEC has been widely studied for its potential applications in the pharmaceutical and biotechnology industries due to its unique chemical structure and properties.

Aplicaciones Científicas De Investigación

Formation of 2-Trimethylsilylethyl Esters

2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, a compound similar to the one , is an effective reagent for the formation of 2-trimethylsilylethyl esters . This process does not require an exogenous promoter or catalyst, as the carboxylic acid substrate is acidic enough to promote ester formation without an additive .

Use in Esterifications

The trimethylsilylethyl (TMSE) ester has become popular in the context of esterifications, as the ester can be easily cleaved (with acid, base or fluoride) without disturbing most other benzyl or alkyl esters . TMSE esters may also be transformed to other esters or lactones by capturing the carboxylate resulting from treatment with fluoride with an electrophile .

3. Synthesis of Amino Acid SEM Esters 2-(Trimethylsilyl)ethoxymethyl chloride, a compound structurally similar to the one you mentioned, can be used in the synthesis of amino acid SEM esters from N-protected amino acids in the presence of lithium carbonate .

Preparation of 2,4,5-Trisubstituted Tetrahydropyrans

2-(Trimethylsilyl)ethoxymethyl chloride can also be used for the preparation of 2,4,5-trisubstituted tetrahydropyrans from homoallylic alcohols by a Prins-type cyclization reaction .

5. Separation and GC Quantification of Triterpene Acids Methyl and trimethylsilyl ester derivatives have been compared in the separation and GC quantification of triterpene acids in Eugenia brasiliensis Leaf Extract . The use of a DB-17HT column led to the best results, with a shorter runtime and a better resolution between the oleanolic and betulinic signals for both the bis-trimethylsilyl and methyl ester derivatives .

Propiedades

IUPAC Name |

methyl 1-(2-trimethylsilylethoxymethyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3Si/c1-15-11(14)10-7-12-13(8-10)9-16-5-6-17(2,3)4/h7-8H,5-6,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTQINUYEIQMRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1)COCC[Si](C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Prop-2-enoylamino)methyl]-N-(4,4,4-trifluoro-2-methylbutan-2-yl)benzamide](/img/structure/B2571874.png)

![1-(2-Chlorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2571879.png)

![2-[(4-Bromophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2571881.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-(4-cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B2571893.png)

![4-(1-pyrrolidinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B2571894.png)